molecular formula C20H21N3O4 B3718190 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B3718190
M. Wt: 367.4 g/mol
InChI Key: XWAJJDDSZSEJQC-JJFYIABZSA-N
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Description

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-oxo-4-phenylpyrrolidine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and hydroxy groups on the phenyl ring, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications further distinguish it from similar compounds .

Properties

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-2-27-16-10-6-9-14(18(16)24)11-22-23-20(26)17-15(12-21-19(17)25)13-7-4-3-5-8-13/h3-11,15,17,24H,2,12H2,1H3,(H,21,25)(H,23,26)/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJJDDSZSEJQC-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
Reactant of Route 2
N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
Reactant of Route 3
N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

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